molecular formula C6H14ClNO2 B099432 L-Isoleucine hydroChloride CAS No. 17694-98-3

L-Isoleucine hydroChloride

Cat. No.: B099432
CAS No.: 17694-98-3
M. Wt: 167.63 g/mol
InChI Key: GBKVTQSWZCBVSL-FHAQVOQBSA-N
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Description

L-Isoleucine hydrochloride is a vital amino acid that plays a crucial role in protein synthesis, muscle development, and energy production. It is one of the nine essential amino acids that our body cannot produce on its own and must be obtained from dietary sources. This compound has been extensively studied for its various biochemical and physiological effects, making it an essential component in many scientific research applications.

Scientific Research Applications

1. Role in Amino Acid Production and Fermentation Technologies

L-Isoleucine hydrochloride, as a derivative of an essential amino acid, plays a significant role in the production of amino acids like L-lysine, which is crucial for food and animal feed industries. Research focuses on enhancing L-lysine production through strain development and optimization of fermentation parameters. For instance, Corynebacterium glutamicum and Escherichia coli strains have been genetically engineered to increase L-lysine yield, highlighting the importance of amino acid metabolism in industrial biotechnology (Félix et al., 2019).

2. Nutritional Supplements in Animal Feed

The breakdown products of isoleucine and other branched-chain amino acids are vital for ruminant nutrition. These isoacids, derived from amino acid degradation, support microbial fermentation in the rumen, which can indirectly influence milk production and overall cattle performance. This application underscores the critical role of amino acids in animal nutrition and their potential to improve livestock productivity (Andries et al., 1987).

3. Biotechnological and Medical Applications

The therapeutic potential of L-Isoleucine and its derivatives extends to various medical and biotechnological applications. For example, the antihypertensive activity of peptides derived from fish protein hydrolysates rich in isoleucine highlights the role of such amino acids in developing natural remedies for hypertension. These peptides demonstrate significant in vitro and in vivo angiotensin-converting enzyme inhibitory activity, suggesting their potential use as therapeutic agents (U.G. et al., 2019).

4. Metabolic Disorders and Disease Treatments

Research has also focused on the role of branched-chain amino acids (BCAAs) in metabolic disorders, including their impact on insulin resistance and the development of type 2 diabetes. Elevated plasma concentrations of BCAAs have been associated with insulin resistance, prompting investigations into the metabolic pathways influenced by these amino acids. This area of study is critical for understanding the complex interactions between amino acid metabolism and chronic diseases, potentially leading to new therapeutic strategies (de Bandt et al., 2022).

5. Enzyme Production and Pharmaceutical Applications

This compound's applications extend to the production of enzymes such as L-asparaginase, used in cancer treatment, particularly for acute lymphoblastic leukemia. Microbial production of this enzyme is of considerable interest due to its cost-effectiveness and potential for eco-friendly production processes. The enzyme's mechanism, involving the hydrolysis of L-asparagine to L-aspartate and ammonia, highlights the critical role of amino acid metabolism in therapeutic applications (Lopes et al., 2017).

Mechanism of Action

Target of Action

L-Isoleucine, a branched-chain amino acid (BCAA), primarily targets proteins in the body. It is an essential component in the biosynthesis of proteins . It plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .

Mode of Action

L-Isoleucine interacts with its targets by being incorporated into proteins during protein synthesis. It also plays a role in the regulation of blood sugar levels by promoting glucose uptake and utilization in muscle cells . Furthermore, it is involved in hemoglobin synthesis, which is vital for oxygen transport in the body .

Biochemical Pathways

L-Isoleucine is involved in several biochemical pathways. In plants and microorganisms, it is synthesized from pyruvate and alpha-ketobutyrate . In humans, it is metabolized in a series of reactions known as the BCAA catabolic pathway . After transamination with alpha-ketoglutarate, the carbon skeleton of isoleucine is oxidized and split into propionyl-CoA and acetyl-CoA . Propionyl-CoA is converted into succinyl-CoA, a TCA cycle intermediate, which can be converted into oxaloacetate for gluconeogenesis .

Pharmacokinetics

It is metabolized in the liver and other tissues, and the metabolites are excreted in the urine .

Result of Action

The action of L-Isoleucine results in several molecular and cellular effects. It contributes to the structure and function of proteins, including enzymes, antibodies, and signaling molecules. It also plays a role in regulating blood sugar levels and energy production . In addition, it may have antihepatic encephalopathy activity and anticatabolic activity .

Action Environment

The action of L-Isoleucine can be influenced by various environmental factors. For example, the availability of other amino acids can affect its absorption and utilization. Additionally, certain health conditions, such as liver disease, can affect its metabolism

Safety and Hazards

L-Isoleucine is not considered hazardous by the 2012 OSHA Hazard Communication Standard . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes .

Future Directions

Future research could explore the use of L-Isoleucine in the field of biocatalysis in organic chemistry and enzyme engineering . Additionally, the use of L-Isoleucine in the analysis of amino acids by HPLC could also be explored .

Biochemical Analysis

Biochemical Properties

L-Isoleucine Hydrochloride interacts with various enzymes and proteins in the body. For instance, it is a substrate for the enzyme L-isoleucine-4-dioxygenase, which converts isoleucine into (2S,3R,4S)-4-hydroxyisoleucine . This interaction is crucial for the management of diabetes mellitus and reducing total cholesterol levels in the body .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It provides a source of nitrogen for transport to the liver and kidney . It also plays a role in the induction of apoptosis upon deprivation of isoleucine and other amino acids in cultured cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is involved in the biosynthesis of threonine through the formation of α-ketobutyrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have high stability and long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is degraded to acetyl CoA and propionyl CoA, indicating its involvement in energy metabolism . It also interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. While the specific transporters or binding proteins it interacts with are yet to be fully identified, it is known that the compound plays a significant role in cellular processes .

Subcellular Localization

It is known that the compound plays a significant role in various cellular compartments and organelles .

Properties

IUPAC Name

(2S,3S)-2-amino-3-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKVTQSWZCBVSL-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584089
Record name L-Isoleucine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17694-98-3
Record name L-Isoleucine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17694-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Isoleucine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of L-Isoleucine hydrochloride monohydrate?

A1: this compound monohydrate (L-Ile.H2O.HCl) crystallizes in an orthorhombic structure at room temperature (298 K). Rietveld refinement of X-ray diffraction (XRD) data revealed the following lattice parameters: a = 5.873(3) Å, b = 24.814(4) Å, and c = 6.873(5) Å. []

Q2: How does temperature affect the stability of this compound monohydrate?

A2: this compound monohydrate exhibits limited thermal stability. Thermal analysis revealed four distinct decomposition stages occurring between 328 K and 480 K. These stages are attributed to the loss of water molecules (desolvation), loss of crystallization water, and ultimately, decomposition of L-Ile.HCl itself. []

Q3: Can the this compound monohydrate structure undergo phase transformations?

A3: Yes, heating L-Ile.H2O.HCl to 413 K for an extended period (32 hours) induces an irreversible phase transformation. This transformation, confirmed by temperature-dependent XRD measurements, involves the loss of both water and chlorine atoms. Importantly, the amino acid carbon chain remains intact throughout the transformation, ultimately leaving only the precursor amino acid. []

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